molecular formula C22H19N3O3 B1188776 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide

Cat. No.: B1188776
M. Wt: 373.4g/mol
InChI Key: BCRFKNLILJPMAA-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide is a complex organic compound that features a benzoxazole ring, a hydroxyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with an aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Hydroxyl and Methyl Groups: This step involves selective hydroxylation and methylation of the benzoxazole ring.

    Attachment of the Pyridine Carboxamide Moiety: This is typically done through an amide coupling reaction using pyridine-3-carboxylic acid and an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Use of Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Used in the development of novel materials with specific optical or electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, altering cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]pyridine-3-carboxamide
  • N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]pyridine-3-carboxamide

Uniqueness

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide is unique due to the presence of both the ethyl and methyl groups on the benzoxazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4g/mol

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H19N3O3/c1-3-14-6-7-19-18(10-14)25-22(28-19)17-11-16(9-13(2)20(17)26)24-21(27)15-5-4-8-23-12-15/h4-12,26H,3H2,1-2H3,(H,24,27)

InChI Key

BCRFKNLILJPMAA-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)NC(=O)C4=CN=CC=C4)C)O

Origin of Product

United States

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